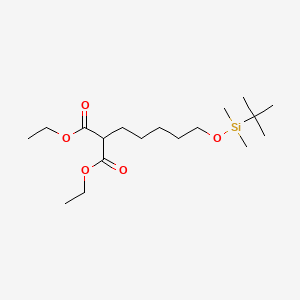

Diethyl 2-(5-((tert-butyldimethylsilyl)oxy)pentyl)malonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Diethyl 2-(5-((tert-butyldimethylsilyl)oxy)pentyl)malonate is an organic compound with the molecular formula C18H36O5Si. It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by diethyl groups and a pentyl chain substituted with a tert-butyldimethylsilyl (TBDMS) group.

Vorbereitungsmethoden

The synthesis of diethyl 2-(5-((tert-butyldimethylsilyl)oxy)pentyl)malonate typically involves the following steps:

Protection of Hydroxyl Group: The hydroxyl group of the starting material is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. This step ensures that the hydroxyl group does not participate in subsequent reactions.

Alkylation: The protected hydroxyl compound is then alkylated with diethyl malonate in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Analyse Chemischer Reaktionen

Diethyl 2-(5-((tert-butyldimethylsilyl)oxy)pentyl)malonate can undergo various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to produce the corresponding alcohols.

Substitution: The TBDMS group can be selectively removed using fluoride ions (e.g., tetrabutylammonium fluoride, TBAF) to yield the free hydroxyl compound.

Condensation: The malonate moiety can participate in condensation reactions with aldehydes or ketones to form β-keto esters or β-diketones.

Wissenschaftliche Forschungsanwendungen

Diethyl 2-(5-((tert-butyldimethylsilyl)oxy)pentyl)malonate has several applications in scientific research:

Organic Synthesis: It serves as a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents due to its ability to undergo various chemical transformations.

Material Science:

Wirkmechanismus

The mechanism of action of diethyl 2-(5-((tert-butyldimethylsilyl)oxy)pentyl)malonate is primarily based on its reactivity as a malonate derivative. The compound can undergo nucleophilic substitution, addition, and elimination reactions, making it a valuable intermediate in organic synthesis. The TBDMS group provides protection to the hydroxyl group, allowing for selective reactions at other sites of the molecule .

Vergleich Mit ähnlichen Verbindungen

Diethyl 2-(5-((tert-butyldimethylsilyl)oxy)pentyl)malonate can be compared with other malonate derivatives such as:

Diethyl malonate: A simpler malonate derivative without the pentyl and TBDMS groups. It is widely used in organic synthesis for the preparation of barbiturates and other compounds.

Dimethyl malonate: Similar to diethyl malonate but with methyl ester groups instead of ethyl. It is used in similar applications but may have different reactivity and solubility properties.

Diethyl 2-(hydroxymethyl)malonate: A derivative with a hydroxymethyl group instead of the pentyl chain.

This compound stands out due to the presence of the TBDMS-protected hydroxyl group, which allows for selective deprotection and further functionalization, making it a valuable intermediate in complex organic synthesis.

Biologische Aktivität

Diethyl 2-(5-((tert-butyldimethylsilyl)oxy)pentyl)malonate (CAS No. 1673509-50-6) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, structure, and biological effects, supported by relevant case studies and research findings.

- Molecular Formula : C18H36O5Si

- Molecular Weight : 360.57 g/mol

- Structure : The compound features a diethyl malonate backbone with a tert-butyldimethylsilyl ether group, which may influence its solubility and reactivity.

Synthesis

The synthesis of this compound typically involves the reaction of diethyl malonate with a suitable alkyl halide under basic conditions. The presence of the tert-butyldimethylsilyl group enhances the stability and solubility of the compound in organic solvents, facilitating further reactions.

Research indicates that compounds similar to this compound may exhibit biological activity through various mechanisms, including:

- Enzyme Inhibition : Some derivatives have been shown to inhibit enzymes such as γ-secretase, which is involved in Alzheimer's disease pathology. For instance, photoreactive derivatives demonstrated potent inhibition with IC50 values in the nanomolar range .

- Antioxidant Properties : Compounds containing silyl groups often exhibit enhanced antioxidant activity, potentially reducing oxidative stress in biological systems.

Case Studies

- Inhibition of γ-Secretase : A study exploring related compounds demonstrated that modifications at the P1 position significantly affect inhibitory potency against γ-secretase, suggesting that similar modifications in this compound could yield potent inhibitors .

- Neuroprotective Effects : Another investigation into structurally similar compounds highlighted neuroprotective effects in cellular models, indicating potential applications in neurodegenerative diseases .

Research Findings

A summary of key research findings on the biological activity of this compound is presented in Table 1 below.

Eigenschaften

IUPAC Name |

diethyl 2-[5-[tert-butyl(dimethyl)silyl]oxypentyl]propanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O5Si/c1-8-21-16(19)15(17(20)22-9-2)13-11-10-12-14-23-24(6,7)18(3,4)5/h15H,8-14H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZNZHYPMZZWBKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCCCCO[Si](C)(C)C(C)(C)C)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O5Si |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.6 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.